5-bromo-6-chloro-N-(2-propylphenyl)pyridine-3-carboxamide
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Overview
Description
5-bromo-6-chloro-N-(2-propylphenyl)pyridine-3-carboxamide is an organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, along with a propylphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-chloro-N-(2-propylphenyl)pyridine-3-carboxamide typically involves the following steps:
Bromination and Chlorination: The pyridine ring is first brominated and chlorinated to introduce the bromine and chlorine atoms at the 5 and 6 positions, respectively.
Amidation: The resulting bromochloropyridine is then reacted with 2-propylphenylamine to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and chlorination reactions followed by amidation under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-6-chloro-N-(2-propylphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
5-bromo-6-chloro-N-(2-propylphenyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-6-chloro-N-(2-propylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-6-chloro-N-(4-(chlorodifluoromethoxy)phenyl)pyridine-3-carboxamide
- 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
Uniqueness
5-bromo-6-chloro-N-(2-propylphenyl)pyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the propylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
5-bromo-6-chloro-N-(2-propylphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O/c1-2-5-10-6-3-4-7-13(10)19-15(20)11-8-12(16)14(17)18-9-11/h3-4,6-9H,2,5H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOJAICVYYXVHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1NC(=O)C2=CC(=C(N=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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